molecular formula C9H14N2O3S2 B15251842 2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine

2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine

Cat. No.: B15251842
M. Wt: 262.4 g/mol
InChI Key: ANMQIEGEJXJVJZ-UHFFFAOYSA-N
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Description

2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine typically involves the introduction of the morpholine-4-sulfonyl group onto a thiophene ring. One common method is the condensation reaction, where a thiophene derivative is reacted with morpholine-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency. The reaction conditions are optimized to ensure that the desired product is obtained with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the morpholine moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the morpholine moiety.

Scientific Research Applications

2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of organic semiconductors, corrosion inhibitors, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl group can enhance the compound’s ability to interact with biological molecules, while the thiophene ring can provide stability and facilitate interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Methylthiophene: A simpler thiophene derivative without the morpholine-4-sulfonyl group.

    5-(Morpholine-4-sulfonyl)thiophene-2-carboxylic acid: A related compound with a carboxylic acid group instead of an amine.

    Thiophene-2-sulfonamide: Another thiophene derivative with a sulfonamide group.

Uniqueness

2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine is unique due to the presence of both the morpholine-4-sulfonyl group and the amine group on the thiophene ring. This combination of functional groups can provide distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

2-Methyl-5-(morpholine-4-sulfonyl)thiophen-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Structure and Synthesis

The compound features a thiophene ring substituted with a morpholine sulfonamide group, which is known for enhancing biological activity through improved solubility and bioavailability. The synthesis typically involves reactions that introduce the morpholine sulfonyl moiety onto the thiophene scaffold, often utilizing methods like nucleophilic substitution or coupling reactions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit various cancer cell lines, with IC50 values indicating effective antiproliferative activity. For instance, in studies involving lung cancer cell lines, compounds similar to this structure showed IC50 values ranging from 0.03 μM to 4.74 μM, suggesting potent activity compared to established drugs like gefitinib .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
This compoundH-4600.55
Compound XHT-290.33
Compound YHepG21.24

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against both Gram-positive bacteria such as Staphylococcus aureus (including MRSA) and certain fungi. The minimum inhibitory concentration (MIC) values for these activities were notably low, indicating strong potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

PathogenMIC (μg/mL)
Staphylococcus aureus (MRSA)1
Candida albicans7.80

The biological activity of this compound is believed to be linked to its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, it may influence the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer biology. Inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Lung Cancer : A study demonstrated that treatment with the compound resulted in a significant reduction in tumor size in murine models of lung cancer, correlating with decreased cell proliferation markers.
  • Infection Models : In models of bacterial infection, administration of the compound significantly reduced bacterial load in infected tissues, showcasing its potential as an antibiotic agent.

Properties

Molecular Formula

C9H14N2O3S2

Molecular Weight

262.4 g/mol

IUPAC Name

2-methyl-5-morpholin-4-ylsulfonylthiophen-3-amine

InChI

InChI=1S/C9H14N2O3S2/c1-7-8(10)6-9(15-7)16(12,13)11-2-4-14-5-3-11/h6H,2-5,10H2,1H3

InChI Key

ANMQIEGEJXJVJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)S(=O)(=O)N2CCOCC2)N

Origin of Product

United States

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